molecular formula C12H13ClN4 B8379028 2-Chloro-7-(piperazin-1-yl)-1,5-naphthyridine

2-Chloro-7-(piperazin-1-yl)-1,5-naphthyridine

Cat. No. B8379028
M. Wt: 248.71 g/mol
InChI Key: CHPSIQVGJZRAJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-7-(piperazin-1-yl)-1,5-naphthyridine is a useful research compound. Its molecular formula is C12H13ClN4 and its molecular weight is 248.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-7-(piperazin-1-yl)-1,5-naphthyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-7-(piperazin-1-yl)-1,5-naphthyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Chloro-7-(piperazin-1-yl)-1,5-naphthyridine

Molecular Formula

C12H13ClN4

Molecular Weight

248.71 g/mol

IUPAC Name

2-chloro-7-piperazin-1-yl-1,5-naphthyridine

InChI

InChI=1S/C12H13ClN4/c13-12-2-1-10-11(16-12)7-9(8-15-10)17-5-3-14-4-6-17/h1-2,7-8,14H,3-6H2

InChI Key

CHPSIQVGJZRAJR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC3=C(C=CC(=N3)Cl)N=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Acetyl chloride (4.3 mL, 60.5 mmol) was added to MeOH (11 mL) at 0° C., the resulting solution was stirred at 0° C. for 30 min. To this solution, tert-butyl 4-(6-chloro-1,5-naphthyridin-3-yl)piperazine-1-carboxylate (D-18) (207 mg, 0.59 mmol, 1.0 eq) was added, and the mixture was stirred at RT for 2 h. The reaction was complete based on TLC analysis. The mixture was concentrated in vacuo to afford the desired product 2-chloro-7-(piperazin-1-yl)-1,5-naphthyridine (D-19), which was used for next reaction without further purification. 1H NMR (300 MHz, DMSO-d6) δ: 8.99 (d, J=2.7 Hz, 1H), 8.28 (d, J=8.7 Hz, 1H), 7.59 (d, J=2.7 Hz, 1H), 7.52 (d, J=8.7 Hz, 1H), 3.68 (m, 4H), 3.22 (m, 4H); ESI-MS m/z: 249.06[M+H]+.
Quantity
4.3 mL
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
solvent
Reaction Step One
Name
tert-butyl 4-(6-chloro-1,5-naphthyridin-3-yl)piperazine-1-carboxylate
Quantity
207 mg
Type
reactant
Reaction Step Two

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